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molecular formula C6H6O2S B066322 4-Methylthiophene-2-carboxylic acid CAS No. 168902-34-9

4-Methylthiophene-2-carboxylic acid

Cat. No. B066322
M. Wt: 142.18 g/mol
InChI Key: YCIVJGQMXZZPAB-UHFFFAOYSA-N
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Patent
US07468371B2

Procedure details

To an aqueous solution of sodium hypochlorite (available chlorine 5%) (92.6 mL, 143.0 mmol) at about 0° C. was added sodium hydroxide (1.14 g, 28.6 mmol) and the mixture was stirred at about 0° C. until all of the sodium hydroxide had dissolved. To this solution was added 2-acetyl-4-methylthiophene (2.0 g, 14.3 mmol) at about 0° C. After the addition was complete, the mixture was heated to about 70° C. for about 3 hours, then the solution was cooled and was carefully quenched by addition of a solution of sodium bisulfite (23 g) in water (150 mL). After stirring for about 20 minutes, the solution was acidified by addition of concentrated hydrochloric acid and the precipitate was collected by filtration and dried under high vacuum to provide the desired product. MS (DCI-NH3): m/z 160 (M+NH4)+.
Quantity
92.6 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[O-:2].[Na+].[OH-].[Na+].[C:6]([C:9]1[S:10][CH:11]=[C:12]([CH3:14])[CH:13]=1)(=[O:8])C>>[CH3:14][C:12]1[CH:13]=[C:9]([C:6]([OH:8])=[O:2])[S:10][CH:11]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
92.6 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
1.14 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)C=1SC=C(C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After stirring for about 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
CUSTOM
Type
CUSTOM
Details
was carefully quenched by addition of a solution of sodium bisulfite (23 g) in water (150 mL)
ADDITION
Type
ADDITION
Details
the solution was acidified by addition of concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC=1C=C(SC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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